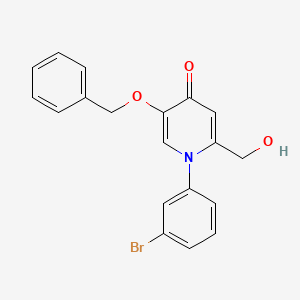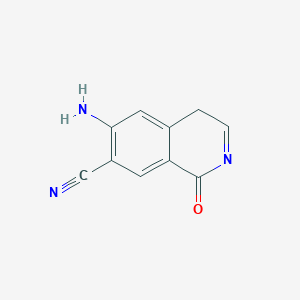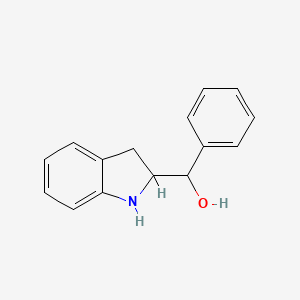![molecular formula C9H5Br2ClN2O2 B15359623 Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring fused to an imidazole ring. This particular compound has bromine and chlorine atoms at specific positions on the ring structure, making it a unique and valuable molecule in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the imidazo[1,2-a]pyridine core, followed by selective halogenation to introduce bromine and chlorine atoms at the desired positions. The carboxylate group is then introduced through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle hazardous chemicals safely. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The compound can be reduced to remove halogen atoms, resulting in different derivatives.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate is used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antituberculosis agents and anticancer drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mecanismo De Acción
The mechanism by which Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The halogen atoms and the imidazo[1,2-a]pyridine core can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the bromine atoms.
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate: Similar but without the chlorine atom.
Methyl 6,8-dibromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate: Similar but with iodine instead of chlorine.
Uniqueness: Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate stands out due to the presence of both bromine and chlorine atoms, which can lead to unique reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H5Br2ClN2O2 |
|---|---|
Peso molecular |
368.41 g/mol |
Nombre IUPAC |
methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5Br2ClN2O2/c1-16-9(15)6-7(12)14-3-4(10)2-5(11)8(14)13-6/h2-3H,1H3 |
Clave InChI |
JZWCTXKWBLSELP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N2C=C(C=C(C2=N1)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)

![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)

![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)

![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)

